molecular formula C9H7FO B2795311 1-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 3798-61-6

1-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No.: B2795311
CAS No.: 3798-61-6
M. Wt: 150.152
InChI Key: JZJFKHHTWIWOOH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative characterized by a terminal alkyne group (-C≡CH) and a hydroxyl group attached to a carbon adjacent to the 4-fluorophenyl aromatic ring. The compound is synthesized via a Grignard reaction between 4-fluorobenzaldehyde and ethynylmagnesium bromide, yielding an orange liquid with an 82% yield (as per NMR δ = 7.53 ppm for aromatic protons and δ = 5.44 ppm for the hydroxyl-bearing methine) . Its structure enables diverse reactivity in organic synthesis, particularly in click chemistry and metal-catalyzed transformations.

Properties

IUPAC Name

1-(4-fluorophenyl)prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJFKHHTWIWOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3798-61-6
Record name 1-(4-fluorophenyl)prop-2-yn-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)prop-2-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as catalytic processes. For example, platinum-catalyzed hydrosilylation of propargylic alcohols has been reported as an efficient route to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)prop-2-en-1-ol or 1-(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted phenylpropynols depending on the nucleophile used.

Scientific Research Applications

Chemistry

1-(4-Fluorophenyl)prop-2-yn-1-ol serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and pharmaceuticals. The compound undergoes various reactions, including:

  • Oxidation: Converts the hydroxyl group into ketones or aldehydes.
  • Reduction: The triple bond can be reduced to form alkenes or alkanes.
  • Substitution Reactions: The fluorine atom can be replaced with other functional groups.
Reaction TypeProducts Generated
Oxidation4-Fluorobenzaldehyde or 4-Fluorobenzophenone
Reduction1-(4-Fluorophenyl)prop-2-en-1-ol or 1-(4-Fluorophenyl)propan-1-ol
SubstitutionVarious substituted phenylpropynols

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Anticancer Activity: Compounds with similar structures have been shown to inhibit Bcl proteins, promoting apoptosis in cancer cells. For instance, derivatives of phenyl alkynes have demonstrated efficacy against tumor cells by blocking anti-apoptotic functions .

    Case Study: A study on fluorinated phenyl compounds indicated significant inhibition of cancer cell growth, suggesting that this compound may have similar effects against various cancer types.
  • Antifungal Activity: In studies focusing on chalcone derivatives, fluorinated compounds demonstrated considerable antifungal effects against Candida albicans, with IC₅₀ values ranging from 8.1 to 53 μM .

Industry

The compound is also utilized in the synthesis of specialty chemicals and materials with tailored properties. Its unique reactivity allows for the development of new materials in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond and fluorine atom can participate in various chemical interactions. These properties enable the compound to engage in specific pathways and reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

Table 2: Propargyl Alcohol Derivatives

Compound Substituent Position Key Properties
1-(4-Fluorophenyl)prop-2-yn-1-ol Para-fluorophenyl High synthetic yield (82%); versatile intermediate
3-(4-Fluorophenyl)prop-2-yn-1-ol Propargyl carbon Antimicrobial activity; commercial availability
1-(4-Methoxyphenyl)prop-2-yn-1-ol Para-methoxyphenyl Used in catalyst synthesis; lower steric hindrance

Fluorinated Aromatic Compounds in Drug Design

  • 4-(4-Fluorophenoxy)-2-(1-propen-1-yl)phenol: A fluorinated phenol derivative (CAS: 141580-79-2) with applications in polymer chemistry. Its extended conjugation differs from the propargyl alcohol’s linear structure .
  • 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one : A fluorinated chalcone (CymitQuimica) with dual aromatic rings. The α,β-unsaturated ketone enhances electrophilicity compared to the propargyl alcohol’s alkyne .

Biological Activity

1-(4-Fluorophenyl)prop-2-yn-1-ol, also known as a fluorinated phenyl alkyne, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₇FO
  • Molecular Weight : 152.15 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in the para position of the phenyl ring may enhance lipophilicity and alter the compound's interaction with biological targets.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation.

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit the activity of Bcl proteins, which are crucial for regulating apoptosis in cancer cells. For instance, derivatives of phenyl alkynes have shown promising results in blocking the anti-apoptotic functions of Bcl proteins, leading to increased apoptosis in tumor cells .

Antifungal Activity

In a study focusing on chalcone derivatives, it was found that fluorinated compounds, including those related to this compound, exhibited significant antifungal activity against Candida albicans. The IC₅₀ values ranged from 8.1 to 53 μM, indicating a strong potential for therapeutic application in treating fungal infections .

Study 1: Inhibition of Tumor Cell Growth

A recent study evaluated the effects of various fluorinated phenyl compounds on tumor cell lines. The results indicated that this compound inhibited cell growth effectively, with an IC₅₀ value comparable to other known anticancer agents. This suggests its potential as a lead compound for further development in cancer therapy.

CompoundIC₅₀ (μM)Target
This compound48.9Tumor Cells
Chalcone Derivative53.0Candida albicans

Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that the introduction of fluorine atoms could enhance biological activity while maintaining structural integrity. Compounds modified at different positions on the phenyl ring displayed varying degrees of efficacy against both cancerous and fungal cells .

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